molecular formula C10H10BrNO B1443788 1-Bromo-4-(2-isocyanatopropyl)benzene CAS No. 1082787-37-8

1-Bromo-4-(2-isocyanatopropyl)benzene

Cat. No. B1443788
M. Wt: 240.1 g/mol
InChI Key: AWXDJSIOMUEASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-4-(2-isocyanatopropyl)benzene” is a chemical compound with the molecular formula C10H10BrNO . It is used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(2-isocyanatopropyl)benzene” consists of a benzene ring substituted with a bromo group and an isocyanatopropyl group . The exact structure can be determined using various spectroscopic techniques, but specific details were not found in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(2-isocyanatopropyl)benzene” include a molecular weight of 240.10 . Other specific properties such as boiling point, density, and solubility were not found in the searched resources.

Scientific Research Applications

Synthesis of Derivatives and Compounds

1-Bromo-4-(2-isocyanatopropyl)benzene is used as a precursor or intermediate in the synthesis of various derivatives and compounds. For example, it has been employed in the synthesis of naphthalenes and their derivatives through reactions such as aryne routes, cycloadditions, and reductions (Schlosser & Castagnetti, 2001). Similarly, its derivatives have been used to study fluorescence properties, demonstrating applications in materials science (Liang Zuo-qi, 2015).

Functionalized Benzene Derivatives

The compound also serves as a starting material for the synthesis of functionalized benzene derivatives. Such derivatives have applications in catalysis, luminescence, and as building blocks for more complex molecules (Reus et al., 2012). The diversity in functional groups attached to the benzene ring demonstrates the versatility of 1-Bromo-4-(2-isocyanatopropyl)benzene in synthetic chemistry.

Nanomaterials and Graphene Research

It has been used as a precursor in the bottom-up synthesis of graphene nanoribbons. This indicates its potential role in the field of nanomaterials, particularly in developing materials with controlled edge morphology and narrow widths (Patil et al., 2012).

Molecular Structure and Characterization Studies

In-depth molecular structure studies and characterizations of its derivatives have been conducted, including NMR, IR spectroscopy, and elemental analysis. Such studies are crucial in understanding the properties of the compound and its derivatives for various applications (Stein et al., 2015).

Safety And Hazards

“1-Bromo-4-(2-isocyanatopropyl)benzene” is classified as hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be handled only in a well-ventilated area, away from sources of ignition .

properties

IUPAC Name

1-bromo-4-(2-isocyanatopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXDJSIOMUEASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-isocyanatopropyl)benzene

CAS RN

1082787-37-8
Record name 1-bromo-4-(2-isocyanatopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(2-isocyanatopropyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(2-isocyanatopropyl)benzene
Reactant of Route 3
1-Bromo-4-(2-isocyanatopropyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(2-isocyanatopropyl)benzene
Reactant of Route 5
1-Bromo-4-(2-isocyanatopropyl)benzene
Reactant of Route 6
1-Bromo-4-(2-isocyanatopropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.